TEPS can be used as a precursor for the deposition of thin silica films and coatings. When TEPS is exposed to water or moisture, it undergoes hydrolysis and condensation reactions, forming a silicon dioxide (SiO2) network. This process is known as sol-gel processing and allows for the creation of silica films with controlled thickness, porosity, and refractive index [, ]. These films have various applications in research, including:
TEPS can act as a coupling agent, modifying the surface properties of various materials. The ethoxy groups in TEPS can react with hydroxyl groups (OH) present on the surface, forming a siloxane bond (Si-O-Si). This bond creates a bridge between the organic (TEPS) and inorganic (substrate) components, improving adhesion, compatibility, and other surface properties []. TEPS finds applications in surface modification for:
TEPS can be used as a starting material for the synthesis of various organic compounds. The reactive ethoxy groups can be transformed into other functional groups through various organic reactions, allowing researchers to create diverse molecules for different applications [].
Phenyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol. It is characterized by a silicon atom bonded to three ethoxy groups and one phenyl group. This compound is typically encountered as a colorless to slightly yellow liquid and is known for its applications in various fields, including materials science and organic chemistry. The compound is classified as moisture-sensitive and flammable, requiring careful handling to prevent exposure to water and air, which can lead to hydrolysis and other
TEPS does not have a well-defined mechanism of action in biological systems. Its primary use lies in materials science as a precursor for the formation of organosilicon materials.
The hydrolysis and condensation reactions are particularly significant as they facilitate the formation of three-dimensional polymer structures that enhance material properties such as thermal stability and mechanical strength.
Phenyltriethoxysilane can be synthesized through several methods:
These methods highlight the versatility of phenyltriethoxysilane in synthesizing various silicone-based materials.
Phenyltriethoxysilane finds widespread use across multiple industries:
Research into the interactions of phenyltriethoxysilane with other compounds has shown that it can effectively participate in various chemical transformations. For instance, it has been used successfully in palladium-catalyzed cross-coupling reactions under environmentally friendly conditions, demonstrating its utility in green chemistry applications . Additionally, studies indicate that its degradation over time can influence its effectiveness in biological systems, necessitating further investigation into its long-term stability and activity.
Phenyltriethoxysilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Features |
---|---|---|
Phenyltrimethoxysilane | C₉H₁₂O₃Si | Contains three methoxy groups; more reactive |
Trimethylsilane | C₃H₉Si | Simple structure; used primarily as a silane coupling agent |
Triethoxyvinylsilane | C₇H₁₈O₃Si | Contains a vinyl group; used for polymerization |
Phenyltrichlorosilane | C₉H₉Cl₃Si | More reactive due to chlorine; used for synthesis |
Phenyltriethoxysilane's unique feature lies in its combination of ethoxy groups with a phenyl group, providing both reactivity and stability that are advantageous for producing silicone-based materials. Its ability to form robust siloxane networks makes it particularly valuable in applications requiring durable materials.
Phenyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol [1] [2]. The compound features a central silicon atom that adopts a tetrahedral geometry, which is characteristic of silicon compounds with four substituents [3]. This tetrahedral arrangement results from the sp³ hybridization of the silicon atom, creating bond angles of approximately 109.5° [4].
The molecular structure of phenyltriethoxysilane consists of a phenyl group (C₆H₅-) directly bonded to the silicon atom through a Si-C bond, along with three ethoxy groups (-OC₂H₅) attached to the silicon through Si-O bonds [5]. The Si-C bond connecting the phenyl group to the silicon atom is relatively stable and resistant to hydrolysis compared to the Si-O-C bonds of the ethoxy groups [6]. This stability is attributed to the lower electronegativity difference between silicon and carbon compared to silicon and oxygen [3].
The Si-O bonds in phenyltriethoxysilane are polar covalent bonds due to the significant electronegativity difference between silicon (1.9) and oxygen (3.5) [7]. These bonds are approximately 1.6 Å in length and are susceptible to nucleophilic attack, particularly by water molecules during hydrolysis reactions [5]. The Si-C bond connecting the phenyl group to the silicon atom is approximately 1.9 Å in length and is considerably more stable under most reaction conditions [4].
The phenyl group in phenyltriethoxysilane maintains its planar geometry with 120° bond angles between carbon atoms due to the sp² hybridization of the carbon atoms in the aromatic ring [2]. This aromatic system contributes to the overall stability of the molecule through electron delocalization [8]. The ethoxy groups adopt a staggered conformation to minimize steric hindrance around the silicon center [3].
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₂H₂₀O₃Si |
Molecular Weight | 240.37 g/mol |
Silicon Hybridization | sp³ |
Geometry around Silicon | Tetrahedral |
Si-O Bond Length | ~1.6 Å |
Si-C Bond Length | ~1.9 Å |
Si-O-C Bond Angle | ~120° |
C-Si-O Bond Angle | ~109.5° |
Table 1: Key Structural Parameters of Phenyltriethoxysilane [1] [2] [3]
Phenyltriethoxysilane exhibits remarkable thermal stability, primarily attributed to the presence of the phenyl group directly bonded to the silicon atom [9]. The aromatic ring system provides enhanced thermal resistance compared to alkyl-substituted silanes, making phenyltriethoxysilane suitable for high-temperature applications [10]. Experimental studies have demonstrated that phenyl-containing silanes generally show higher thermal stability than their alkyl counterparts due to the resonance stabilization provided by the aromatic system [11].
The thermal decomposition of phenyltriethoxysilane follows a multi-stage process that begins with the loss of ethoxy groups and culminates in the degradation of the phenyl moiety at higher temperatures [12]. When heated under inert conditions (such as nitrogen atmosphere), phenyltriethoxysilane can withstand temperatures exceeding 550°C before significant decomposition occurs [13]. The maximum degradation rate temperature for phenyl-containing silanes in nitrogen atmosphere has been reported to reach as high as 742.9°C, which is approximately 150°C higher than comparable flexible silica aerogels without phenyl groups [11].
The decomposition pathway of phenyltriethoxysilane typically proceeds as follows: Initially, the ethoxy groups undergo thermal cleavage, releasing ethanol molecules and forming intermediate silanol (Si-OH) species [13]. These silanol groups can subsequently undergo condensation reactions to form siloxane (Si-O-Si) linkages [12]. At higher temperatures (above 550°C), the Si-C bond connecting the phenyl group to the silicon atom begins to rupture, leading to the degradation of the aromatic ring and the formation of various carbonaceous species [9] [13].
The primary decomposition products of phenyltriethoxysilane include ethanol (from the ethoxy groups), organic acid vapors, and ultimately a silica-rich residue [13]. The thermal decomposition can be influenced by several factors, including heating rate, atmosphere (oxidizing or inert), and the presence of catalysts or other reactive species [10]. Under oxidizing conditions, the decomposition may occur at lower temperatures and produce different product distributions compared to inert atmospheres [12].
Property | Description |
---|---|
Thermal Stability | High thermal stability due to phenyl group |
Maximum Degradation Temperature (in N₂) | > 550°C (for phenyl-containing silanes) |
Decomposition Pathway | Initial loss of ethoxy groups followed by phenyl group degradation |
Decomposition Products | Ethanol, organic acid vapors, silica residue |
Thermal Stability Comparison | More thermally stable than alkyl-substituted silanes |
Table 2: Thermal Stability and Decomposition Characteristics of Phenyltriethoxysilane [9] [11] [13]
Phenyltriethoxysilane exhibits distinct solubility patterns and reactivity behaviors in various media, which significantly influence its applications in materials science and organic synthesis [15]. Regarding solubility, phenyltriethoxysilane is insoluble in water due to its predominantly hydrophobic character imparted by the phenyl group and the three ethoxy moieties [16]. This hydrophobicity is reflected in its logP value, which has been reported in the range of -0.31 to 3.4 at 22°C, indicating its preference for organic phases over aqueous environments [4].
In contrast to its water insolubility, phenyltriethoxysilane readily dissolves in a wide range of organic solvents including alcohols (methanol, ethanol), aromatic hydrocarbons (toluene, benzene), ethers, and chlorinated solvents [15]. This solubility profile makes it particularly useful in organic synthesis and as a precursor for sol-gel processes where homogeneous reaction mixtures are required [17].
The reactivity of phenyltriethoxysilane is dominated by the behavior of its silicon-oxygen bonds, particularly in the ethoxy groups [17]. The most significant reaction pathway is hydrolysis, where water molecules attack the silicon atom, cleaving the Si-O-C bonds and forming silanol (Si-OH) groups and ethanol [18]. This hydrolysis reaction is classified as having moderate sensitivity, with phenyltriethoxysilane reacting slowly with moisture and water compared to more reactive silanes such as chlorosilanes [16]. The hydrolysis reaction can be represented as:
PhSi(OC₂H₅)₃ + 3H₂O → PhSi(OH)₃ + 3C₂H₅OH
Where Ph represents the phenyl group [17].
The hydrolysis of phenyltriethoxysilane follows second-order reaction kinetics and is significantly influenced by pH, with acid or base catalysis accelerating the process [18]. Studies using near-infrared spectroscopy combined with partial least squares modeling have demonstrated that the hydrolysis rate is dependent on catalyst concentration and reaction temperature [22]. The reaction proceeds through an electrophilic substitution mechanism, with the silicon atom acting as the electrophilic center [18].
Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) linkages, releasing water molecules in the process [17]. This condensation reaction is the basis for the formation of silsesquioxane networks and silica-based materials [6]. The condensation typically begins when the most hydrolyzed species reaches a maximum concentration, usually after the complete consumption of the original phenyltriethoxysilane [27].
With inorganic materials, particularly those with surface hydroxyl groups such as metal oxides, glass, or minerals, phenyltriethoxysilane can form strong chemical bonds [15]. This reactivity forms the basis for its use as a coupling agent and surface modifier [8]. The reaction involves the condensation of silanol groups (formed after hydrolysis) with surface hydroxyl groups, creating stable Si-O-M bonds (where M represents a metal or silicon atom from the substrate) [15].
Property | Description |
---|---|
Water Solubility | Insoluble in water |
Organic Solvent Solubility | Soluble in common organic solvents (ethanol, toluene, etc.) |
Hydrolysis Reaction | Si-O-C bonds hydrolyze to form Si-OH groups and ethanol |
Hydrolysis Products | Phenylsilanetriol and ethanol |
Condensation Reaction | Si-OH groups condense to form Si-O-Si linkages |
Reactivity with Moisture | Reacts slowly with atmospheric moisture |
Reactivity with Alcohols | Can undergo transesterification with alcohols |
Reactivity with Inorganic Materials | Can form chemical bonds with hydroxyl groups on inorganic surfaces |
Table 3: Solubility and Reactivity Properties of Phenyltriethoxysilane [15] [16] [17]
Phenyltriethoxysilane exhibits distinctive spectroscopic signatures that enable its identification and characterization through various spectroscopic techniques [19]. These spectral fingerprints provide valuable information about its molecular structure, bonding characteristics, and chemical environment [20].
The infrared spectrum of phenyltriethoxysilane displays several characteristic absorption bands that correspond to specific functional groups and molecular vibrations [19]. The Si-O-C stretching vibrations appear as strong bands in the region of 1000-1100 cm⁻¹, which are diagnostic for the ethoxy groups attached to the silicon atom [21]. The Si-C stretching vibration, representing the bond between the silicon atom and the phenyl group, typically appears as a band in the range of 1100-1150 cm⁻¹ [19].
The aromatic C-H stretching vibrations of the phenyl group are observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethoxy groups appear at lower wavenumbers, typically in the range of 2800-3000 cm⁻¹ [20]. The C=C stretching vibrations of the aromatic ring produce characteristic bands in the region of 1430-1600 cm⁻¹ [21].
When phenyltriethoxysilane undergoes hydrolysis and condensation reactions, new bands corresponding to Si-O-Si linkages appear in the region of 1000-1100 cm⁻¹, often overlapping with the Si-O-C stretching bands [6]. The appearance and growth of these bands can be used to monitor the progress of sol-gel reactions involving phenyltriethoxysilane [21].
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within the phenyltriethoxysilane molecule [23]. The ¹H NMR spectrum shows signals for both the aromatic protons of the phenyl group and the aliphatic protons of the ethoxy groups [24]. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.8 ppm, while the ethoxy protons produce characteristic signals: a quartet for the methylene (-CH₂-) protons at approximately 3.8-4.0 ppm and a triplet for the methyl (-CH₃) protons at around 1.2-1.3 ppm [23].
The ¹³C NMR spectrum of phenyltriethoxysilane displays signals for the aromatic carbon atoms in the region of 125-135 ppm, with the ipso carbon (directly bonded to silicon) typically appearing at a higher field compared to the other aromatic carbons [24]. The ethoxy carbon signals appear at approximately 58-60 ppm for the methylene carbons and 17-18 ppm for the methyl carbons [23].
The ²⁹Si NMR spectrum provides particularly valuable information about the silicon environment [30]. Phenyltriethoxysilane typically shows a single resonance in the range of -60 to -80 ppm, with the exact chemical shift depending on the solvent and concentration [23]. As hydrolysis and condensation reactions proceed, new silicon signals appear that correspond to different degrees of substitution around the silicon atom, allowing for the monitoring of reaction progress [27].
Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations that may be weak or inactive in IR [24]. The Raman spectrum of phenyltriethoxysilane shows characteristic bands for the Si-O vibration at approximately 1124 cm⁻¹ [24]. The phenyl ring vibrations produce several bands in the region of 1000-1600 cm⁻¹, with particularly strong bands corresponding to the ring breathing mode at around 1000 cm⁻¹ and the C=C stretching modes at approximately 1600 cm⁻¹ [24].
Spectroscopy Type | Characteristic Bands/Shifts | Wavenumber/Chemical Shift |
---|---|---|
IR (Infrared) | Si-O-C stretching | 1000-1100 cm⁻¹ |
IR (Infrared) | Si-C stretching | 1100-1150 cm⁻¹ |
IR (Infrared) | C-H stretching (aromatic) | 3000-3100 cm⁻¹ |
IR (Infrared) | C-H stretching (aliphatic) | 2800-3000 cm⁻¹ |
IR (Infrared) | C=C stretching (aromatic) | 1430-1600 cm⁻¹ |
IR (Infrared) | Si-O-Si (after hydrolysis) | 1000-1100 cm⁻¹ |
Raman | Si-O vibration | ~1124 cm⁻¹ |
Raman | Phenyl ring vibrations | 1000-1600 cm⁻¹ |
¹H NMR | Aromatic protons | 7.0-7.8 ppm |
¹H NMR | -OCH₂- protons | 3.8-4.0 ppm |
¹H NMR | -CH₃ protons | 1.2-1.3 ppm |
¹³C NMR | Aromatic carbons | 125-135 ppm |
¹³C NMR | -OCH₂- carbons | 58-60 ppm |
¹³C NMR | -CH₃ carbons | 17-18 ppm |
²⁹Si NMR | Silicon chemical shift | -60 to -80 ppm |
Table 4: Spectroscopic Fingerprints of Phenyltriethoxysilane [19] [23] [24]
Flammable;Irritant;Health Hazard